{5-azaspiro[2.5]octan-7-yl}methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{5-azaspiro[25]octan-7-yl}methanol hydrochloride is a chemical compound with a unique spirocyclic structure
Preparation Methods
The synthesis of {5-azaspiro[25]octan-7-yl}methanol hydrochloride typically involves the reaction of appropriate starting materials under controlled conditionsIndustrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques .
Chemical Reactions Analysis
{5-azaspiro[2.5]octan-7-yl}methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, often using reagents like lithium aluminum hydride.
Scientific Research Applications
{5-azaspiro[2.5]octan-7-yl}methanol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of {5-azaspiro[2.5]octan-7-yl}methanol hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
{5-azaspiro[2.5]octan-7-yl}methanol hydrochloride can be compared with other spirocyclic compounds, such as:
{4-azaspiro[2.5]octan-7-yl}methanol hydrochloride: This compound has a similar structure but differs in the position of the nitrogen atom within the spirocyclic ring.
{5-azaspiro[2.5]octan-4-yl}methanol hydrochloride: Another similar compound with a different substitution pattern on the spirocyclic ring. The uniqueness of this compound lies in its specific structural arrangement, which can influence its reactivity and biological activity.
Properties
CAS No. |
2751614-72-7 |
---|---|
Molecular Formula |
C8H16ClNO |
Molecular Weight |
177.7 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.